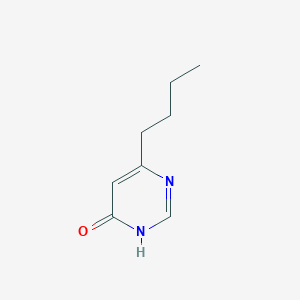

6-Butylpyrimidin-4-ol

Descripción general

Descripción

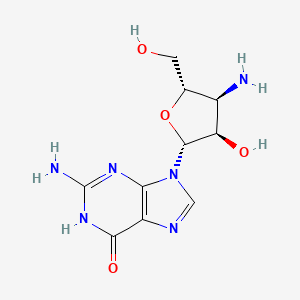

“6-Butylpyrimidin-4-ol” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is used for research purposes .

Synthesis Analysis

There are various methods for the synthesis of pyrimidine derivatives . One such method involves the reaction of commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate .

Molecular Structure Analysis

The molecular structure of “6-Butylpyrimidin-4-ol” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

Pyrimidines, including “6-Butylpyrimidin-4-ol”, can undergo various chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms can influence these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Butylpyrimidin-4-ol” include its molecular weight (152.19) and molecular formula (C8H12N2O) . Other properties such as boiling point and storage conditions are not specified .

Aplicaciones Científicas De Investigación

Glycosylation Reactions and Vinyl Triflates Formation

- 6-Butylpyrimidin-4-ol derivatives have been utilized in glycosylation reactions and in the formation of vinyl triflates, highlighting their role in sterically hindered base reactions. For example, 2,4,6-tri-tert-butylpyrimidine (TTBP) is an efficient replacement for 2,6-di-tert-butylpyridine and its 4-substituted analogs in these types of reactions (Crich et al., 2001).

Synthesis of Pyrimidine Derivatives

- The synthesis of 4(6)-t-butylpyrimidines from 4(6)-halopyrimidines using higher-order lithium and magnesium organocuprate reagents demonstrates the chemical versatility of pyrimidine derivatives (Evans et al., 1990).

Anti-tubercular Activity and Molecular Docking Study

- Some derivatives of 6-Butylpyrimidin-4-ol have shown moderate anti-tubercular activity, making them potential candidates for anti-tuberculosis drug development. Their efficacy against Mycobacterium tuberculosis and their mode of action have been studied through molecular docking (Erkin et al., 2021).

Quantum Chemical Insights

- Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized, and their structures and properties have been analyzed using quantum chemical insights. These studies provide valuable information on the stability, reactivity, and other properties of these compounds (Ali et al., 2021).

Plant Growth Stimulant Activity

- Novel derivatives of 6-methylpyrimidine-4-ol have shown pronounced stimulating action on plant growth, indicating their potential in agricultural applications (Yengoyan et al., 2020).

Electrochemical Synthesis

- Electrochemical synthesis methods have been employed to prepare novel 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, demonstrating an innovative approach to synthesizing pyrimidine derivatives (Sengmany et al., 2011).

Anticancer and Antimicrobial Activities

- 6-Butylpyrimidin-4-ol derivatives have been evaluated for their anticancer and antimicrobial activities, indicating their potential as therapeutic agents. Some derivatives have shown significant activity against various cancer cell lines and microbial strains (Ingarsal et al., 2007).

Dual Src/Abl Kinase Inhibitor

- Derivatives of 6-Butylpyrimidin-4-ol have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against tumor cell lines, highlighting their potential in cancer therapy (Lombardo et al., 2004).

Antibacterial Activity

- Some 6-Butylpyrimidin-4-ol derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. This underlines their potential application in developing new antibacterial agents (Brown & Handschumacher, 1966).

Propiedades

IUPAC Name |

4-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h5-6H,2-4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUOZXEJXUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)